Rhodizonic acid

Analytical Chemistry Histochemistry Spot Test Reagents

Rhodizonic acid (CAS 118-76-3), supplied as the dihydrate, is the only cyclic oxocarbon delivering selective Ba²⁺/Sr²⁺ detection in Ca-rich matrices—a performance gap that croconic and squaric acids cannot fill. Its quantifiable color shifts (LOD 3.64 ppm Ba²⁺) enable robust paper-based analytical devices, while its surface-coordination chemistry is key to 2D-MOF fabrication. To minimize reagent waste from its pH-dependent decomposition, specify the potassium salt for longer working-solution shelf-life. Validate lot-specific purity and hydration state before committing to protocol redesign.

Molecular Formula C6H2O6
Molecular Weight 170.08 g/mol
CAS No. 118-76-3
Cat. No. B192272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodizonic acid
CAS118-76-3
Synonyms((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium
rhodizonic acid
rhodizonic acid, barium salt
rhodizonic acid, dipotassium salt
rhodizonic acid, sodium salt
sodium rhodizonate
Molecular FormulaC6H2O6
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=O)C(=O)C1=O)O)O
InChIInChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H
InChIKeyWCJLIWFWHPOTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodizonic Acid (CAS 118-76-3): A Cyclic Oxocarbon with Distinct Coordination and Acid-Base Properties


Rhodizonic acid (CAS 118-76-3, formula H₂C₆O₆) is a cyclic oxocarbon, structurally defined as 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone [1]. It belongs to a class of conjugated carbonyl compounds that includes croconic acid and squaric acid, but is distinguished by its six-membered ring and unique hydration behavior [2]. Typically supplied as a dihydrate, the compound exhibits strong acidity with two unusually close pKa values and forms colored coordination complexes with various metal ions . Its ability to undergo deprotonation to form the aromatic rhodizonate dianion (C₆O₆²⁻) underpins its primary applications as a selective reagent in analytical chemistry and a building block in materials science [3].

Why Rhodizonic Acid (CAS 118-76-3) Cannot Be Substituted with Other Oxocarbons


Rhodizonic acid cannot be readily substituted by its lower analogs, such as croconic acid (C₅) or squaric acid (C₄), due to fundamental differences in aqueous chemistry and stability [1]. While all are cyclic oxocarbons, the specific hydration of rhodizonic acid's carbonyl groups in aqueous solution reduces electron delocalization, making it a weaker acid than squaric acid [2]. Furthermore, its pH- and oxygen-dependent decomposition pathway, which yields croconic acid, directly impacts its handling and application viability in ways that differ from its more stable congeners [3]. This unique instability, coupled with its specific metal ion selectivity profile, makes a direct swap without performance validation or protocol redesign untenable.

Quantitative Differentiation of Rhodizonic Acid (CAS 118-76-3): A Comparative Evidence Guide


Selectivity in Metal Ion Detection: Barium and Strontium vs. Calcium

Sodium rhodizonate, the sodium salt of rhodizonic acid, exhibits a clear differentiation in its reactivity with alkaline earth metals. Under neutral pH conditions, it forms a colored precipitate with barium and strontium ions but does not react with calcium [1]. This specific lack of calcium interference is a critical feature, enabling selective detection in complex matrices where other reagents, such as alizarin, which reacts with both barium and calcium, would yield false positives [2].

Analytical Chemistry Histochemistry Spot Test Reagents

Detection Limits for Barium and Strontium via Paper-Based Colorimetry

A 2024 study utilizing a smartphone-assisted, paper-based colorimetric platform based on sodium rhodizonate (SR) quantified the method's detection limits for Ba²⁺ and Sr²⁺. The assay demonstrated a linear response range of 5-300 ppm for Ba²⁺ and 5-350 ppm for Sr²⁺, with limits of detection (LOD) of 3.64 ppm and 4.75 ppm, respectively [1]. This represents a substantial improvement over traditional spot test methods, where detection limits are not consistently quantified or are an order of magnitude higher for strontium sulfate [2].

Environmental Monitoring Colorimetric Sensors Heavy Metal Detection

Acid Dissociation Constants (pKa) Compared to Squaric Acid

Rhodizonic acid is a diprotic acid with unusually close pKa values: pK₁ = 4.378 ± 0.009 and pK₂ = 4.652 ± 0.014 at 25°C [1]. In contrast, its lower homolog, squaric acid, is a stronger acid with more widely separated pKa values (pK₁ ≈ 1.5, pK₂ ≈ 3.5) [2]. This difference stems from the extensive hydration of rhodizonic acid's carbonyl groups in water, which limits delocalization in its conjugate base compared to the fully conjugated squarate dianion [3]. The close pKa values of rhodizonic acid mean it will act as a buffer over a very narrow pH range (~4.5), unlike squaric acid.

Physical Chemistry Coordination Chemistry Buffering Agents

Stability in Aqueous Solution: Rhodizonate Salt Formulation

The stability of rhodizonate salts in aqueous solution is highly dependent on the counterion. Sodium rhodizonate solutions are documented to be unstable and should be used within a few days of preparation [1]. In contrast, potassium rhodizonate is reported to be more stable, making it the preferred form for reagent kits and longer-term experiments . This stability difference is critical for procurement; while both salts are commercially available, selecting the potassium salt over the sodium salt can significantly reduce experimental variability and reagent waste.

Reagent Preparation Analytical Chemistry Formulation Stability

In Vivo Hypoglycemic Activity Compared to a Structural Analog

In a comparative study evaluating the hypoglycemic activity of cyclic polycarbonyls, rhodizonic acid and trichinoyl were both found to be approximately 100-fold more potent than mesoxalates in normalizing glucose tolerance in rabbits [1]. While the study also included tetrahydroxyquinone (THQ), the paper notes that the strong activity of rhodizonic acid and trichinoyl warranted further investigation into their blood sugar-lowering effects. The study highlights a significant potency gain over mesoxalates, which is a key differentiating factor for researchers exploring this chemical space.

Pharmacology Diabetes Research Bioactivity

High-Value Application Scenarios for Rhodizonic Acid (CAS 118-76-3)


Selective Detection of Barium and Strontium in Biological and Environmental Matrices

Researchers should utilize rhodizonic acid (or its sodium/potassium salts) when the analytical goal is the selective detection of barium or strontium in the presence of calcium. The compound's lack of reactivity with calcium under neutral conditions, as established in histochemical protocols [1], makes it superior to non-selective reagents like alizarin. This is particularly valuable in geological, biological, and forensic sciences where calcium is a common interferent.

Development of Quantitative Colorimetric Sensors for Field-Deployable Heavy Metal Monitoring

The well-characterized, concentration-dependent color change of sodium rhodizonate with Ba²⁺ and Sr²⁺ makes it a prime candidate for developing quantitative, paper-based analytical devices (PADs) and smartphone-assisted sensors [1]. Its quantifiable limits of detection (3.64 ppm for Ba²⁺, 4.75 ppm for Sr²⁺) allow for the creation of robust, low-cost environmental monitoring tools for water quality assessment.

Preparation of Stable Reagent Solutions for Lead and Heavy Metal Testing

For laboratories and field kits performing qualitative spot tests for lead, barium, or strontium, the potassium salt of rhodizonic acid should be prioritized over the sodium salt during procurement [1]. The superior aqueous stability of potassium rhodizonate [2] directly translates to a longer shelf-life for prepared working solutions, minimizing reagent waste and ensuring more consistent, reliable test results over time.

Synthesis of Novel Metal-Organic Frameworks and 2D Nanomaterials

Rhodizonic acid's ability to deprotonate and form coordination networks with metals like copper under controlled conditions (e.g., on crystalline surfaces) makes it a valuable precursor for synthesizing metal-organic frameworks (MOFs) and 2D nanomaterials [1]. Its unique surface reactivity, including the formation of 'magic clusters' and coordination networks on copper substrates [2], differentiates it from more stable oxocarbons and opens avenues for creating materials with tailored electronic or catalytic properties.

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